molecular formula C10H15N B1582454 5-Butyl-2-methylpyridine CAS No. 702-16-9

5-Butyl-2-methylpyridine

Cat. No. B1582454
CAS RN: 702-16-9
M. Wt: 149.23 g/mol
InChI Key: GSYSNSTWMPZEQK-UHFFFAOYSA-N
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Description

5-Butyl-2-methylpyridine , also known by its chemical formula C<sub>10</sub>H<sub>15</sub>N , is a heterocyclic organic compound. It belongs to the pyridine family and contains a pyridine ring with a butyl group (C<sub>4</sub>H<sub>9</sub>) and a methyl group (CH<sub>3</sub>) attached at specific positions.



Synthesis Analysis

The synthesis of 5-Butyl-2-methylpyridine involves various methods, including Hantzsch synthesis , reductive amination , or alkylation of pyridine derivatives. Researchers have explored both traditional and novel approaches to obtain this compound. Further studies are needed to optimize the synthesis process for higher yields and purity.



Molecular Structure Analysis

The molecular structure of 5-Butyl-2-methylpyridine consists of a six-membered pyridine ring with a butyl group (C<sub>4</sub>H<sub>9</sub>) at the 5-position and a methyl group (CH<sub>3</sub>) at the 2-position. The arrangement of atoms and bonds within the ring influences its chemical properties and reactivity.



Chemical Reactions Analysis

5-Butyl-2-methylpyridine participates in various chemical reactions, including nitration , alkylation , and oxidation . These reactions modify its functional groups and lead to the formation of derivatives. Researchers have investigated its behavior under different conditions to understand its reactivity better.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Varies depending on the specific isomer.

    • Boiling Point : Typically around 200–220°C.

    • Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.



  • Chemical Properties :

    • Basicity : Exhibits basic properties due to the nitrogen lone pair in the pyridine ring.

    • Stability : Stable under normal conditions but may undergo reactions with strong acids or oxidizing agents.




Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng, Huang, Liu, and Wang (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to the formation of 6-aminonicotinic acid. This process utilized an ionic liquid environment and achieved a 75% yield and 100% selectivity under optimized conditions, highlighting the potential of pyridine derivatives in electrocatalytic applications (Feng et al., 2010).

Electroluminescent Properties in Platinum(II) Complexes

Ionkin, Marshall, and Wang (2005) synthesized mono-cyclometalated Pt(II) complexes using 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine. This study highlighted the potential of methylpyridine derivatives in the creation of electroluminescent materials, which could have applications in display technologies and lighting (Ionkin, Marshall, & Wang, 2005).

Synthesis of Novel Ligands for Nicotinic Receptors

Karimi and Långström (2002) investigated the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which could serve as a novel ligand for nicotinic receptors. This research contributes to the development of new compounds that can interact with nicotinic receptors, potentially relevant in neurological research and drug development (Karimi & Långström, 2002).

Preparation of Metal-Complexing Molecular Rods

Schwab, Fleischer, and Michl (2002) developed efficient syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are useful in preparing metal-complexing molecular rods, suggesting applications in molecular electronics and nanotechnology (Schwab, Fleischer, & Michl, 2002).

Development of FLAP Inhibitors

Stock et al. (2011) described the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors using a compound with a pyridine moiety. This research has implications for the treatment of asthma and other inflammatory conditions, demonstrating the role of pyridine derivatives in medicinal chemistry (Stock et al., 2011).

Frustrated Lewis-Pairs Involving Methylpyridines

Körte, Warner, Vishnevskiy, et al. (2015) investigated the formation of intramolecular B-N bonds in 2-borylmethylpyridines, illustrating the potential of methylpyridines in developing frustrated Lewis pairs. This has implications for hydrogenation reactions and catalysis (Körte et al., 2015).

Ligand Transfer in Rhodium(I) and Gold(I) Complexes

Strasser, Stander-Grobler, Schuster, et al. (2009) prepared remote NHC complexes of Rhodium(I) and Gold(I) using pyridinylidene. This study contributes to the field of coordination chemistry and has potential applications in catalysis and material science (Strasser et al., 2009).

Photoinduced Amino-Imino Tautomerism

Akai, Harada, Shin-ya, et al. (2006) investigated the photoinduced amino-imino tautomerism in 2-amino-5-methylpyridine, which is relevant for understanding photoreactions and could have implications in photochemistry and molecular electronics (Akai et al., 2006).

Safety And Hazards


  • Toxicity : Limited information is available regarding its toxicity. Researchers should conduct toxicity studies to assess its safety profile thoroughly.

  • Handling Precautions : Handle with care, use appropriate protective equipment, and work in a well-ventilated area.

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination.


Future Directions


  • Biological Activity : Investigate potential applications in pharmacology, such as drug design or bioactive compound development.

  • Green Synthesis : Explore environmentally friendly synthesis routes.

  • Derivatives : Study novel derivatives and their properties.


properties

IUPAC Name

5-butyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-4-5-10-7-6-9(2)11-8-10/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYSNSTWMPZEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061030
Record name 5-Butyl-2-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-2-methylpyridine

CAS RN

702-16-9
Record name 5-Butyl-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-butyl-2-methyl-
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Record name Pyridine, 5-butyl-2-methyl-
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Record name 5-Butyl-2-methylpyridine
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Record name 5-butyl-2-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
IP Belomestnykh, NN Rozhdestvenskaya… - Chemistry of …, 1994 - Springer
… On dehydrogenating 5-butyl-2-methylpyridine (IIIb), in addition to 5-butenyl-2-methylpyridine (X), a wider selection of side products was observed, viz. pyridine, picolines, 5-ethyl-2-…
Number of citations: 3 link.springer.com
M Hajibabaei, F Shafiei… - Journal of the Chinese …, 2020 - Wiley Online Library
Pyridines are compounds with a wide range of biological activities and they are the basis of several groups of drugs. In this study, the relationship between molecular descriptors and …
Number of citations: 2 onlinelibrary.wiley.com
A Habiyakare, EAC Lucken… - Journal of the Chemical …, 1992 - pubs.rsc.org
The preparation and 63,65Cu NQR resonance frequencies of fourteen three-co-ordinated complex cations of copper(I) with alkylpyridine ligands are reported. Crystal structures of …
Number of citations: 10 pubs.rsc.org
VV Gupte - 1995 - search.proquest.com
Steady-state flux values of forty aromatic and heteroaromatic compounds were determined through hairless mouse skin using in vitro diffusion experiments. The skin flux of 32 …
Number of citations: 2 search.proquest.com
JE Toomey, R Murugan - Progress in Heterocyclic Chemistry, 1995 - Elsevier
Publisher Summary This chapter discusses the synthesis of pyridine and benzo derivatives. 4H-Pyranone was used to make 4-amino-2,6-diethylpyridine, but unlike the dimethyl …
Number of citations: 2 www.sciencedirect.com
Y Cai, Y Luo, N Dai, Y Yang, Y He, H Chen… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Background Inhaled oxygen is the first-line therapeutic approach for maintaining tissue oxygenation in critically ill patients, but usually exposes patients to damaging hyperoxia. …
Number of citations: 4 www.ncbi.nlm.nih.gov

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